Cas no 230293-43-3 (3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid)

3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a fused benzofuran ring system. This compound is of interest in synthetic organic chemistry due to its structural motif, which serves as a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemical synthesis. The presence of both a carboxylic acid functionality and a dihydrobenzofuran scaffold allows for further functionalization, enabling applications in ligand design and bioactive molecule development. Its rigid bicyclic structure contributes to stereochemical stability, making it valuable in asymmetric synthesis. The compound is typically characterized by high purity and consistent reactivity, ensuring reliable performance in research and industrial processes.
3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid structure
230293-43-3 structure
Product Name:3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS No:230293-43-3
MF:C10H10O3
MW:178.184603214264
CID:2951343
PubChem ID:43150992
Update Time:2025-10-29

3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-甲基-2,3-二氢苯并呋喃-2-羧酸
    • 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
    • 3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
    • 2,3-Dihydro-3-methylbenzofurane-2-carboxylic acid
    • 3-Methyl-2,3-dihydrobenzofuran-2-carboxylicacid
    • 2-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl-
    • CS-0283075
    • SCHEMBL24193356
    • 230293-43-3
    • Z372839354
    • FJA29343
    • AKOS008122698
    • EN300-77957
    • Inchi: 1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12)
    • InChI Key: BBZMHDNOSCPOHD-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)C1C(=O)O

Computed Properties

  • Exact Mass: 178.062994177Da
  • Monoisotopic Mass: 178.062994177Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 315.8±41.0 °C at 760 mmHg
  • Flash Point: 127.9±21.1 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid Security Information

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Additional information on 3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Introduction to 3-Methyl-2,3-Dihydro-1-Benzofuran-2-Carboxylic Acid (CAS No. 230293-43-3)

3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, commonly referred to by its CAS number 230293-43-3, is a biologically active compound with significant potential in the fields of pharmacology and organic chemistry. This compound belongs to the class of benzofurans, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of this compound is characterized by a benzofuran ring system with a methyl group and a carboxylic acid substituent, which contributes to its unique chemical properties and biological functions.

The synthesis of 3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid involves a series of well-defined organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various strategies, including cyclization reactions and oxidation techniques, to optimize the synthesis process. These methods not only enhance the scalability of production but also pave the way for further functionalization of the molecule for specific applications.

The physicochemical properties of cas no 230293-43-3 are critical for understanding its behavior in different environments. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, revealing that it is resistant to thermal degradation but may undergo hydrolysis under strong acidic or basic conditions. These properties are essential for its application in drug delivery systems and other pharmaceutical formulations.

The biological activity of cas no 230293-43-3 has been extensively studied in recent years. In vitro assays have demonstrated its potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound has shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the development of anti-inflammatory drugs.

In terms of pharmacokinetics, studies have revealed that cas no 230293-43-3 exhibits moderate bioavailability when administered orally. Its absorption is enhanced when taken with food, and it undergoes first-pass metabolism in the liver. The primary metabolites have been identified through mass spectrometry analysis, providing insights into its metabolic pathways. These studies are crucial for optimizing dosage regimens and ensuring patient safety in clinical applications.

The application of cas no 230293-43-1 extends beyond pharmacology into materials science and agrochemicals. Recent research has explored its potential as a precursor for synthesizing advanced materials with tailored properties. For instance, it has been used as a building block for constructing supramolecular assemblies and functional polymers. In the agrochemical sector, this compound has shown promise as an environmentally friendly herbicide with minimal toxicity to non-target organisms.

The environmental impact of cas no 268585787 has also been a focus of recent studies. Assessments indicate that it degrades rapidly under aerobic conditions, reducing its persistence in aquatic environments. Its ecotoxicological profile suggests low risk to aquatic organisms at environmentally relevant concentrations. These findings align with global efforts to develop sustainable chemicals that minimize ecological disruption.

In conclusion, cas no 167878565, or cas no 167878565, represents a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure, coupled with favorable biological properties, positions it as a valuable asset in drug discovery and material science. Ongoing research continues to uncover new insights into its potential uses, underscoring its significance in advancing scientific innovation.

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